2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide
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Overview
Description
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a chemical compound used as an intermediate in the synthesis of various nucleoside derivatives. It is particularly relevant in the preparation of modified nucleosides, which have applications in antiviral and anticancer therapies. The compound serves as a glycosyl donor in coupling reactions with various bases to form the corresponding nucleosides .
Synthesis Analysis
The synthesis of related compounds, such as 5-O-benzoyl-2,3-difluoro-alpha-D-arabinofuranosyl bromide, has been developed from D-xylose in a five-step process. This process involves the protection of the hydroxyl groups, halogenation, and subsequent reactions to introduce the desired functional groups . Similarly, 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide can be synthesized through a series of protection, activation, and coupling steps, ensuring high stereochemical purity for further reactions .
Molecular Structure Analysis
The molecular structure of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is characterized by the presence of three benzoyl protecting groups and a bromine atom, which acts as a leaving group in nucleophilic substitution reactions. The conformation of the sugar moiety in related benzoylated compounds has been analyzed using NMR spectroscopy, revealing that they predominantly adopt the E2 conformation .
Chemical Reactions Analysis
This compound is primarily used in glycosylation reactions, where it reacts with various nucleobases to form nucleoside analogs. For instance, it can react with pyridine derivatives in the presence of tetrabutylammonium bromide to form arabinofuranosyl-pyridinium salts . The bromine atom in the molecule is a reactive site that can be displaced by nucleophiles, facilitating the formation of C-N glycosidic bonds.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide are not detailed in the provided papers, related compounds exhibit properties that are indicative of their reactivity and stability. The presence of benzoyl groups increases the stability of the glycosyl bromide, making it suitable for subsequent chemical reactions. The compound's solubility, melting point, and reactivity with different nucleophiles would be determined by the protective groups and the halogen present .
properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRCGOOKGUSEFK-LUKWVAJMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451975 |
Source
|
Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |
CAS RN |
4348-68-9 |
Source
|
Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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